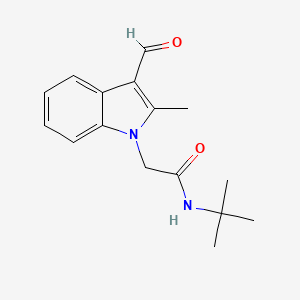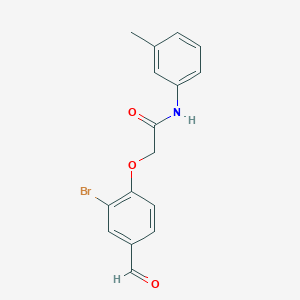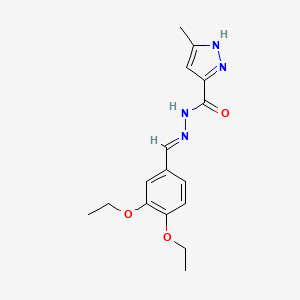
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as NBFI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. NBFI is a derivative of indole-3-acetic acid (IAA), a naturally occurring plant hormone that plays a crucial role in various physiological processes, including cell division, growth, and differentiation.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and plant biology. In cancer research, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been proposed as a potential treatment for neurological disorders, including Parkinson's disease and depression. In plant biology, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to regulate the growth and development of plants by modulating the levels of IAA, the natural plant hormone.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the research application. In cancer cells, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide induces apoptosis and cell cycle arrest by activating the p53 tumor suppressor pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurons, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide modulates the activity of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. In plants, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide regulates the growth and development by modulating the levels of IAA, the natural plant hormone.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including:
1. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a treatment for neurological disorders, such as Parkinson's disease and depression.
2. Studying the molecular mechanism of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide-induced apoptosis and cell cycle arrest in cancer cells.
3. Exploring the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a plant growth regulator to increase crop yield and quality.
4. Developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner.
5. Investigating the potential use of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as a tool to study the role of IAA in plant growth and development.
Conclusion
In conclusion, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, or N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in cancer research, neuroscience, and plant biology. The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The mechanism of action of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations. There are several future directions for N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide research, including investigating its potential use as a treatment for neurological disorders, studying its molecular mechanism of action in cancer cells, exploring its potential use as a plant growth regulator, developing new synthetic routes to produce N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide in a more cost-effective and sustainable manner, and investigating its potential use as a tool to study the role of IAA in plant growth and development.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of indole-3-acetic acid with tert-butylamine and ethyl chloroacetate in the presence of a catalyst. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield pure N-(tert-butyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. The synthesis process has been optimized to obtain high yields and purity of the product, making it suitable for various research applications.
Propriétés
IUPAC Name |
N-tert-butyl-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-13(10-19)12-7-5-6-8-14(12)18(11)9-15(20)17-16(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXKEHNCDHRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5778292.png)




![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)
![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)